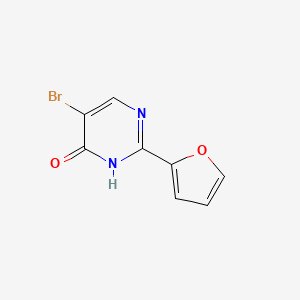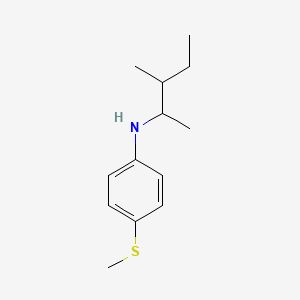
3-(2,5-Difluorophenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Difluorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 2,5-difluorophenylboronic acid with suitable reagents under controlled conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 2,5-difluorophenylboronic acid with an appropriate halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(2,5-Difluorophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2,5-Difluorophenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
3-(2,5-Difluorophenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorophenylboronic acid: Shares the difluorophenyl group but lacks the hydroxypropanoic acid moiety.
3,5-Difluorophenylboronic acid: Similar structure with fluorine atoms at different positions.
3-(2,5-Difluorophenyl)propanoic acid: Lacks the hydroxy group.
Uniqueness
3-(2,5-Difluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both the difluorophenyl group and the hydroxypropanoic acid moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8F2O3/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChI Key |
CDHMWFKPZZLKDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(C(=O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13277462.png)

![2-Methyl-1-[(pentan-2-yl)amino]propan-2-ol](/img/structure/B13277473.png)

amine](/img/structure/B13277484.png)
![1-{[1-(Furan-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13277489.png)

![2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-2-methylpropan-1-ol](/img/structure/B13277507.png)


![5-Methyl-6-thia-5-azaspiro[3.4]octan-8-one 6,6-dioxide](/img/structure/B13277528.png)

![(Oxan-4-ylmethyl)[1-(pyridin-3-yl)ethyl]amine hydrochloride](/img/structure/B13277543.png)
